1-(5-Oxopyrrolidin-3-yl)-3-phenylurea
CAS No.: 88016-05-1
Cat. No.: VC4129943
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88016-05-1 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-(5-oxopyrrolidin-3-yl)-3-phenylurea |
| Standard InChI | InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16) |
| Standard InChI Key | PHOKBDRWQKSYDA-UHFFFAOYSA-N |
| SMILES | C1C(CNC1=O)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1C(CNC1=O)NC(=O)NC2=CC=CC=C2 |
Introduction
1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a synthetic organic compound that combines a pyrrolidinone ring with a phenylurea moiety. Its molecular formula is C11H13N3O2, and it has a molar mass of approximately 219.24 g/mol . This compound is of interest due to its potential biological activities and structural properties, which can be explored for various applications in pharmaceuticals and materials science.
Synthesis
The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea typically involves the reaction of a pyrrolidinone derivative with a phenylisocyanate. This process requires careful control of reaction conditions to ensure the formation of the desired product.
textReaction Scheme: 1. Preparation of 5-oxopyrrolidin-3-amine 2. Reaction with phenylisocyanate to form 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea
Future Research Directions
Future research on 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea should focus on exploring its biological activities, particularly in antimicrobial and anticancer assays. Additionally, modifying the compound to introduce new functional groups could enhance its efficacy and selectivity.
| Research Area | Objective |
|---|---|
| Biological Screening | Evaluate antimicrobial and anticancer activities |
| Structural Modification | Introduce new functional groups to enhance efficacy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume